3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine

Lipophilicity Drug-likeness Physicochemical properties

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a disubstituted imidazo[1,2-b]pyridazine building block (C₈H₈BrN₃, MW 226.07 g/mol). It belongs to the imidazo[1,2-b]pyridazine (IMP) family, a heterocyclic scaffold recognized as a 'privileged structure' in medicinal chemistry due to its presence in multiple kinase inhibitor programs targeting Haspin, IKKβ, GSK-3β, and IRAK4.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B13012745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=NN2C(=NC(=C2Br)C)C=C1
InChIInChI=1S/C8H8BrN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3
InChIKeyKZCBOJKPBGYSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine (CAS 1897566-49-2): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a disubstituted imidazo[1,2-b]pyridazine building block (C₈H₈BrN₃, MW 226.07 g/mol) . It belongs to the imidazo[1,2-b]pyridazine (IMP) family, a heterocyclic scaffold recognized as a 'privileged structure' in medicinal chemistry due to its presence in multiple kinase inhibitor programs targeting Haspin, IKKβ, GSK-3β, and IRAK4 [1][2]. The compound features a bromine atom at the C3 position for cross-coupling derivatization and methyl groups at the C2 and C6 positions that modulate both steric and electronic properties of the bicyclic core . Its computed physicochemical profile—LogP ≈ 2.11, TPSA = 30.19 Ų, zero H-bond donors, and zero rotatable bonds—positions it as a compact, rigid, and moderately lipophilic intermediate for parallel synthesis and structure–activity relationship (SAR) exploration .

Why In-Class Imidazo[1,2-b]pyridazine Analogs Cannot Simply Replace 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine in SAR Exploration


Within the imidazo[1,2-b]pyridazine class, small changes in substitution pattern produce large shifts in lipophilicity, cross-coupling reactivity, and biological target engagement. The specific combination of a C3–Br handle and C2/C6 methyl groups found in this compound cannot be replicated by mixing separate mono-substituted building blocks. 3-Bromoimidazo[1,2-b]pyridazine (LogP ≈ 1.26) lacks the methyl groups that improve passive permeability and shape complementarity in kinase ATP-binding pockets [1]. 2,6-Dimethylimidazo[1,2-b]pyridazine (LogP ≈ 1.1) lacks the C3 halogen required for Pd-catalyzed cross-coupling installation of aryl/heteroaryl groups—the primary synthetic route to generate C3-diversified kinase inhibitor libraries [2]. The 3-chloro analog (LogP ≈ 1.23) provides a less reactive C–X bond that demands harsher cross-coupling conditions [3]. Even 3-bromo-6-methylimidazo[1,2-b]pyridazine (MW 212.05, LogP ≈ 1.8) deviates meaningfully in molecular weight and LogP due to the absence of the second methyl group [4]. These differences preclude direct one-for-one substitution without altering downstream SAR outcomes.

Quantitative Differentiation Evidence: 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine vs. Closest Analogs


Lipophilicity Advantage: LogP 2.11 vs. LogP 1.1–1.49 Across Non-Brominated and Non-Methylated Analogs

The target compound exhibits a computed LogP of 2.11, approximately 0.6–1.0 log units higher than its closest in-class analogs. This enhanced lipophilicity arises from the synergistic contribution of the C3 bromine and two methyl groups relative to mono-substituted scaffolds .

Lipophilicity Drug-likeness Physicochemical properties

C3–Br Cross-Coupling Reactivity Advantage over C3–Cl Analog in Pd-Catalyzed Direct Arylation

The C3-position of the imidazo[1,2-b]pyridazine scaffold is the most electronically activated site for Pd-catalyzed direct arylation. Chikhi et al. (2016) demonstrated that Pd(OAc)₂ catalyzes direct C3-arylation of imidazo[1,2-b]pyridazines using aryl bromides as coupling partners under phosphine-free conditions with high turnover frequencies (TOFs) and turnover numbers (TONs), employing as little as 0.05–0.1 mol % catalyst [1]. While aryl chlorides were also compatible, they required electron-deficient substrates to achieve comparable efficiency. The target compound bears a C3–Br bond, making it a reactive substrate for both traditional Suzuki–Miyaura cross-coupling and direct C–H arylation at the unsubstituted C3 position of its non-halogenated precursor. In contrast, the C3–Cl analog (LogP 1.23) requires more forcing conditions or specialized ligand systems to achieve comparable cross-coupling yields [2].

Synthetic chemistry Cross-coupling C–H functionalization

Scaffold-Level Validation: Imidazo[1,2-b]pyridazine Core Delivers Sub-Nanomolar to Low Nanomolar Kinase Inhibition Across Multiple Drug Targets

The imidazo[1,2-b]pyridazine core, of which 3-bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a direct synthetic precursor, has been independently validated in four distinct kinase drug discovery programs with quantitative target engagement data. Although no direct IC₅₀ exists for the title compound itself (it is a synthetic intermediate), the scaffold's track record provides class-level confidence that analogs derived from this building block are likely to engage kinase targets [1][2][3].

Kinase inhibition Drug discovery Scaffold validation

Conformational Rigidity: Zero Rotatable Bonds with Favorable TPSA for CNS Drug Design

The target compound possesses zero rotatable bonds and a topological polar surface area (TPSA) of 30.19 Ų—both properties align with empirical guidelines for CNS drug candidate prioritization. The absence of rotatable bonds is a defining feature of this scaffold that distinguishes it from more flexible heterocyclic building blocks commonly used in library synthesis .

Conformational restriction CNS drug design Physicochemical profiling

Availability and Purity Benchmarking: ≥95–97% Purity Across Multiple Independent Vendor Sources

The compound is stocked by multiple independent vendors at purities of 95% (AKSci) and 97% (Leyan), indicating a mature supply chain with established quality control protocols . This contrasts with mono-substituted analogs that are typically available from fewer sources or at lower purities.

Procurement Commercial availability Quality assurance

Optimal Application Scenarios for 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine in Scientific Procurement and Research


Kinase-Focused Fragment Library Synthesis via C3 Suzuki–Miyaura Diversification

This compound is the starting building block for generating C3-arylated imidazo[1,2-b]pyridazine kinase inhibitor libraries. The C3–Br bond undergoes efficient Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling rapid parallel synthesis of focused libraries targeting the ATP-binding site of kinases such as Haspin, IKKβ, GSK-3β, and IRAK4—all of which have been validated as targets for this scaffold class [1]. The 2,6-dimethyl substitution pattern provides optimal steric complementarity to the hydrophobic pocket adjacent to the hinge region, while the zero rotatable bond core minimizes entropic penalty upon binding [2].

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a TPSA of 30.19 Ų, LogP of 2.11, zero H-bond donors, and zero rotatable bonds, this compound satisfies all key CNS MPO criteria for brain-penetrant drug candidates [1]. The GSK-3β program at Bristol Myers Squibb has demonstrated that imidazo[1,2-b]pyridazine-based inhibitors can achieve brain penetration and in vivo target engagement (pTau lowering) with sub-nanomolar potency [2]. Using this building block as a starting point, medicinal chemistry teams can install C3 substituents to fine-tune potency and selectivity without compromising the favorable CNS physicochemical profile of the core.

Direct C–H Arylation Methodology Development and Green Chemistry Applications

The C3-brominated scaffold serves as an ideal model substrate for developing and benchmarking sustainable Pd-catalyzed direct arylation methodologies. Chikhi et al. (2016) established that imidazo[1,2-b]pyridazines undergo efficient direct C3-arylation with aryl bromides under phosphine-free, low-catalyst-loading conditions (0.05–0.1 mol % Pd) in green solvents such as pentan-1-ol and diethyl carbonate [3]. Researchers developing new cross-coupling methodologies can use this compound as a standardized test substrate to benchmark catalyst performance, reaction scope, and sustainability metrics.

Selective Kinase Probe Development Requiring Defined C2/C6 Methyl Substitution

In kinase drug discovery, the 2,6-dimethyl substitution pattern is specifically found in optimized leads across multiple programs because the methyl groups fill a hydrophobic sub-pocket in the kinase active site while avoiding steric clashes with the hinge region [1][2]. When synthesizing chemical probes for target validation studies, using this pre-methylated building block eliminates the need for late-stage methylation steps, reducing synthetic complexity and improving overall yield relative to routes starting from non-methylated 3-bromoimidazo[1,2-b]pyridazine.

Quote Request

Request a Quote for 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.